molecular formula C13H8FIO B1345415 4-Fluoro-3'-iodobenzophenone CAS No. 395-11-9

4-Fluoro-3'-iodobenzophenone

Cat. No. B1345415
CAS RN: 395-11-9
M. Wt: 326.1 g/mol
InChI Key: ORZADNMJQJUFBJ-UHFFFAOYSA-N
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Description

4-Fluoro-3’-iodobenzophenone is a compound that belongs to the category of organic heterocyclic compounds. It has a molecular formula of C13H8FIO and a molecular weight of 326.1 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3’-iodobenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluorophenyl group and a 3-iodophenyl group . The presence of the halogens fluorine and iodine likely imparts unique electronic and steric properties to the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3’-iodobenzophenone include a molecular weight of 326.1 g/mol . The density is 1.682g/cm3, and the boiling point is 386.4ºC at 760 mmHg .

Scientific Research Applications

Fluorophenols in Methanogenic Cultures

  • Research Context: The study by Londry and Fedorak (1993) examined fluorophenols, including the effects of fluorophenols on phenol transformation in methanogenic cultures. It's relevant to 4-Fluoro-3'-iodobenzophenone due to the study of fluoro compounds in environmental settings (Londry & Fedorak, 1993).

Anaerobic Transformation in Phenol-Degrading Cultures

  • Insights on Phenol to Benzoate Transformation: Research by Genthner, Townsend, and Chapman (1989) sheds light on the transformation of phenol to benzoate in anaerobic conditions, which may be relevant for understanding the environmental impact and breakdown of compounds like 4-Fluoro-3'-iodobenzophenone (Genthner, Townsend, & Chapman, 1989).

Optical Properties of Fluoro-Benzophenone Derivatives

  • Study of Electronic and Vibrational Properties: Pegu et al. (2017) conducted a theoretical investigation on the properties of 4-fluoro-4-hydroxybenzophenone, a compound structurally similar to 4-Fluoro-3'-iodobenzophenone. This study is significant for understanding the opto-electronic and nonlinear properties of such compounds, which could be relevant in materials science (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).

Synthesis of Fluorinated Phthalazinone Monomer

  • High-Performance Polymers: Xiao et al. (2003) focused on synthesizing and characterizing fluorinated phthalazinone monomers, including those related to 4-Fluoro-3'-iodobenzophenone. These polymers have potential applications in engineering plastics and membrane materials due to their solubility and thermal properties (Xiao, Wang, Jin, Jian, & Peng, 2003).

Use of Fluorinated Compounds in Methanogenic Cultures

  • Detection of Aromatic Metabolites: Another study by Londry and Fedorak (1993) explored the use of fluorinated compounds to detect aromatic metabolites in methanogenic cultures. This research provides insights into the environmental behavior and degradation of fluorinated compounds (Londry & Fedorak, 1993).

Fluorogenic Chemosensor for Al3+ Detection

  • Living Cell Imaging Application: Research by Ye et al. (2014) developed a fluorogenic chemosensor for Al3+ detection, which is relevant to understanding the application of fluorinated compounds in biochemical sensing and imaging (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Synthesis of Fluorine-Containing Thiadiazolotriazinones

  • Potential Antibacterial Agents: Holla, Bhat, and Shetty (2003) synthesized fluorine-containing thiadiazolotriazinones, demonstrating the role of fluorophenyl groups, similar to those in 4-Fluoro-3'-iodobenzophenone, in developing new biologically active molecules (Holla, Bhat, & Shetty, 2003).

properties

IUPAC Name

(4-fluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZADNMJQJUFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641517
Record name (4-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

395-11-9
Record name (4-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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